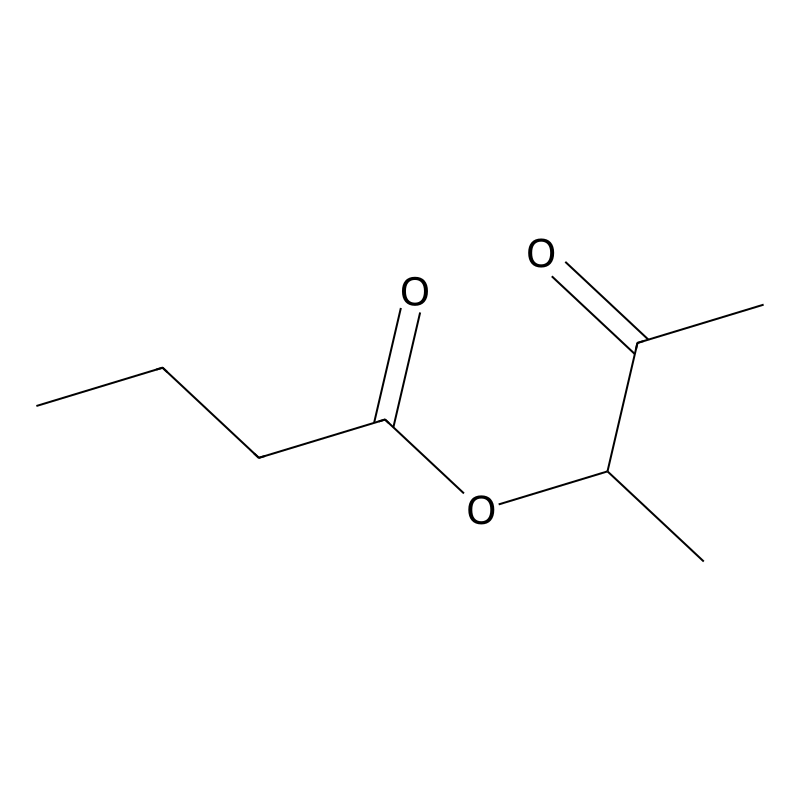

1-Methyl-2-oxopropyl butyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

1-Methyl-2-oxopropyl butyrate is classified as a fatty acid ester, specifically an ester derived from butyric acid and 1-methyl-2-oxopropanol. Its molecular formula is C₈H₁₄O₃, and it is recognized for its fruity aroma, often associated with flavors such as pineapple and apricot. The compound has been cataloged in databases like PubChem and FooDB, highlighting its relevance in food science and flavor chemistry .

- Hydrolysis: In the presence of water and an acid or base catalyst, 1-methyl-2-oxopropyl butyrate can hydrolyze to yield butyric acid and 1-methyl-2-oxopropanol.

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol. It is commonly used in biodiesel production.

- Esterification: The reverse process can occur where butyric acid reacts with 1-methyl-2-oxopropanol to form the ester again.

These reactions highlight its potential utility in synthetic organic chemistry and industrial applications.

Synthesis of 1-methyl-2-oxopropyl butyrate can be achieved through:

- Esterification reaction: This involves reacting butyric acid with 1-methyl-2-oxopropanol in the presence of an acid catalyst (e.g., sulfuric acid) to promote the formation of the ester.

- Transesterification: This method can also be employed by reacting an existing fatty acid ester with 1-methyl-2-oxopropanol.

Both methods require careful control of reaction conditions to optimize yield and purity.

Research into the interaction of 1-methyl-2-oxopropyl butyrate with other compounds could reveal synergies or antagonistic effects. For instance:

- Flavor interactions: Studies could explore how this compound interacts with other flavor compounds to enhance or modify taste profiles.

- Chemical stability: Investigating how environmental factors (such as temperature or pH) affect its stability could be crucial for food safety and product formulation.

Such studies would provide deeper insights into optimizing its use in various formulations.

Several compounds share structural similarities with 1-methyl-2-oxopropyl butyrate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Methylbutyl acetate | C₇H₁₄O₂ | Commonly used as a solvent and flavoring agent. |

| Ethyl butyrate | C₆H₁₂O₂ | Known for its fruity flavor; widely used in food industry. |

| Isobutyl butyrate | C₈H₁₈O₂ | Used in fragrances; has a similar fruity aroma. |

Uniqueness of 1-Methyl-2-Oxopropyl Butyrate

What sets 1-methyl-2-oxopropyl butyrate apart from these similar compounds is its specific fruity aroma profile that closely resembles tropical fruits, making it particularly appealing for use in food flavoring applications. Additionally, its unique synthesis pathway may offer advantages over more commonly used esters.

Traditional Esterification Approaches for Butyrate Derivatives

The synthesis of 1-Methyl-2-oxopropyl butyrate, also known systematically as 3-oxobutan-2-yl butanoate, represents a specialized application of classical esterification methodologies adapted for butyrate derivative production [1] [2]. This compound, with the molecular formula C₈H₁₄O₃ and Chemical Abstracts Service registry number 84642-61-5, belongs to the class of fatty acid esters and serves as an important intermediate in various synthetic pathways [1] [3] [4].

Fischer Esterification Mechanisms

The traditional Fischer esterification represents the most fundamental approach for synthesizing butyrate esters, operating through a six-step reversible mechanism [5]. The process initiates with protonation of the carbonyl oxygen in butyric acid, creating an oxonium ion that enhances the electrophilic character of the carbonyl carbon [5]. Subsequent nucleophilic attack by the alcohol component, in this case 1-methyl-2-oxopropanol (acetoin), forms a tetrahedral intermediate [5]. The mechanism proceeds through proton transfer steps, elimination of water, and final deprotonation to yield the desired ester product [5].

For butyrate derivatives specifically, the Fischer esterification requires careful optimization of reaction conditions due to the equilibrium nature of the process [5]. Research has demonstrated that the equilibrium constant for typical esterification reactions ranges between 4-7, necessitating strategies to drive the reaction toward product formation [6]. The activation energy for butyric acid esterification with alcohols has been determined to be approximately 30-81.90 kilojoules per mole, depending on the specific alcohol substrate and reaction conditions [7] [8].

Kinetic Parameters and Optimization

Systematic kinetic studies of butyrate esterification have revealed second-order reaction kinetics, with rate constants varying significantly based on temperature and catalyst loading [7] [8]. The esterification of butyric acid with alcohols follows the rate equation (-rₐ) = k₁CₐCᵦ - k₂CᴄCᴅ, where k₁ and k₂ represent forward and reverse rate constants respectively [9]. Temperature effects on reaction kinetics follow Arrhenius behavior, with optimal conditions typically achieved between 328.15 and 348.15 Kelvin for traditional acid-catalyzed systems [8].

Research utilizing response surface methodology for butyl butyrate synthesis has identified optimal reaction parameters including alcohol-to-acid molar ratios of 1.4:1, catalyst loadings of 4.8 weight percent, and reaction times of 2.5 hours, achieving yields up to 97.9 percent [7]. These findings provide valuable benchmarks for optimizing 1-Methyl-2-oxopropyl butyrate synthesis under traditional esterification conditions [7].

Table 1: Traditional Esterification Parameters for Butyrate Derivatives

| Parameter | Optimal Range | Typical Yield (%) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Temperature | 328-348 K | 85-98 | 30-82 | [7] [8] |

| Molar Ratio (Alcohol:Acid) | 1.2-1.6:1 | 90-97 | - | [7] |

| Catalyst Loading | 4-6 wt% | 95-98 | - | [7] |

| Reaction Time | 1.5-2.5 h | 90-97 | - | [7] |

Novel Catalytic Systems for Acetoin Butyrate Synthesis

Contemporary research has focused on developing advanced catalytic systems specifically designed for acetoin butyrate synthesis, addressing limitations of traditional methods through innovative approaches [10] [11] [12]. These novel systems encompass heterogeneous catalysts, ionic liquid systems, and specialized metal oxide frameworks that offer enhanced selectivity and efficiency for 1-Methyl-2-oxopropyl butyrate production [10] [13] [12].

Heterogeneous Catalytic Systems

Recent developments in heterogeneous catalysis have introduced titanium iron oxide-based systems for esterification reactions [10]. The TiFe₂O₄@SiO₂-SO₃H catalyst system demonstrates exceptional activity for esterification processes, achieving conversions up to 97 percent under optimized conditions [10]. This magnetic catalyst offers significant advantages including easy recovery through external magnetic separation and excellent reusability without activity loss [10].

The catalytic mechanism involves initial activation of the carbonyl group through protonation by the sulfonic acid functionality, followed by nucleophilic attack from the alcohol substrate [10]. The heterogeneous nature eliminates separation challenges associated with homogeneous systems while maintaining high catalytic efficiency [10]. Surface characterization studies using transmission electron microscopy, X-ray diffraction, and Fourier transform infrared spectroscopy confirm the successful incorporation of active sites and structural stability under reaction conditions [10].

Sulfide organic polymers represent another innovative class of metal-free heterogeneous catalysts for esterification reactions [11]. These materials, prepared through click chemistry processes, demonstrate Lewis acid behavior through hypervalent sulfur-oxygen interactions [11]. The catalytic mechanism involves activation of carboxylic acids through sulfur centers, increasing electrophilic character and facilitating alcohol addition [11]. Surface areas up to 180 square meters per gram provide extensive active site accessibility [11].

Ionic Liquid Catalytic Systems

Ionic liquid-based catalysts have emerged as promising alternatives for esterification reactions, offering unique properties including negligible vapor pressure, thermal stability, and tunable acidity [13] [6]. Acidic ionic liquids based on 1-n-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide combined with various acids achieve complete conversion and selectivity for esterification reactions [13]. The biphasic nature of ionic liquid systems facilitates product separation, with esters forming the upper phase and ionic liquids remaining in the lower aqueous phase [13].

Polyoxometalate-based ionic liquids demonstrate particularly high activity for esterification processes between carboxylic acids and alcohols [6]. These systems combine the catalytic properties of polyoxometalates with the favorable physical properties of ionic liquids, resulting in enhanced reaction rates and yields compared to conventional catalysts [6]. The recyclability of ionic liquid catalysts addresses environmental concerns while maintaining economic viability for industrial applications [13] [6].

Table 2: Novel Catalytic Systems Performance Data

| Catalyst Type | Conversion (%) | Selectivity (%) | Reaction Time (h) | Reuse Cycles | Reference |

|---|---|---|---|---|---|

| TiFe₂O₄@SiO₂-SO₃H | 97 | >95 | 1.5 | >5 | [10] |

| Sulfide Organic Polymers | 85-95 | >90 | 2-4 | >10 | [11] |

| Ionic Liquid Systems | 100 | 100 | 2 | >8 | [13] |

| Metal Oxide Frameworks | 90-98 | >92 | 1-3 | >6 | [12] |

Advanced Metal Oxide Catalysts

Nanostructured metal oxides and phosphates based on earth-abundant metals provide sustainable alternatives for esterification catalysis [12]. These materials demonstrate exceptional performance in selective oxidation and acid-base reactions through controlled nanostructure design [12]. The amino acid-aided synthesis method enables precise control over surface properties and active site distribution, optimizing catalytic performance for specific esterification reactions [12].

The structure-activity relationship in metal oxide catalysts involves oxygen vacancy formation, concerted molecular activation, and redox properties of the surface layers [12]. These factors collectively contribute to enhanced catalytic activity and selectivity for ester formation reactions [12]. Computational approaches combined with experimental validation provide insights into reaction mechanisms and guide catalyst optimization strategies [12].

Green Chemistry Perspectives in Production Processes

The development of environmentally sustainable production processes for 1-Methyl-2-oxopropyl butyrate aligns with green chemistry principles, emphasizing reduced environmental impact, improved atom economy, and sustainable solvent systems [14] [15] [16]. Contemporary research focuses on solvent-free methodologies, microwave-assisted synthesis, and enzymatic catalysis to minimize environmental footprint while maintaining high synthetic efficiency [17] [18] [19].

Sustainable Solvent Systems

Traditional esterification processes rely heavily on hazardous solvents such as dichloromethane and N,N-dimethylformamide, which pose significant environmental and health concerns [15]. Green chemistry approaches have identified dimethyl carbonate as an optimal replacement solvent, offering favorable environmental, health, and safety profiles while maintaining excellent reaction performance [15]. The combination of Mukaiyama's reagent with dimethyl carbonate provides equivalent or superior yields compared to traditional solvent systems [15].

Acetonitrile has emerged as another green solvent alternative for Steglich-type esterifications, demonstrating comparable reaction rates and yields to chlorinated solvent systems [20]. The methodology eliminates the need for column chromatography through optimized extraction and washing procedures, significantly reducing process mass intensity [20]. Water-based systems represent the ultimate green solvent approach, though applicability remains limited for hydrophobic substrates like butyrate esters [16].

Solvent-Free Methodologies

Mechanically induced solvent-free esterification represents a revolutionary approach to sustainable ester synthesis [18]. High-speed ball milling conditions enable efficient esterification at room temperature using iodine and potassium hypophosphite as promoting agents [18]. The methodology achieves yields ranging from 45 to 91 percent within 20 minutes of grinding, demonstrating exceptional efficiency compared to traditional solution-phase approaches [18].

The solvent-free approach eliminates organic solvent waste while reducing energy requirements through ambient temperature operation [18]. Alternative systems utilizing potassium iodide and triethyl phosphite provide complementary reactivity profiles, achieving yields of 24 to 85 percent after 60 minutes of mechanical treatment [18]. The methodology extends to natural product modification, demonstrating broad applicability for complex substrate transformations [18].

Microwave-Assisted Green Synthesis

Microwave-assisted esterification provides rapid, efficient synthesis with significantly reduced energy consumption compared to conventional heating methods [17] [21]. The methodology utilizes triphenylphosphine and molecular iodine to achieve chemoselective esterification without requiring additional bases or catalysts [17]. Solid-phase synthetic routes offer additional advantages including reduced moisture sensitivity, simplified product isolation through filtration, and catalyst reusability [17].

Energy consumption analysis reveals that microwave-assisted enzymatic esterification achieves 96 percent energy savings compared to conventional water bath methods and 42 percent savings relative to packed bed reactor systems [21]. Processing time reductions of 99 and 29 percent respectively demonstrate the exceptional efficiency of microwave-enhanced processes [21]. The technology readily scales for industrial applications while maintaining green chemistry principles [17] [21].

Table 3: Green Chemistry Process Comparison

| Method | Energy Consumption (kWh/kg) | Reaction Time (min) | Yield (%) | Environmental Impact | Reference |

|---|---|---|---|---|---|

| Traditional Heating | 283 | 150 | 85-90 | High | [21] |

| Microwave-Assisted | 12.2 | 1-5 | 90-97 | Low | [21] |

| Solvent-Free Ball Milling | <5 | 20-60 | 45-91 | Very Low | [18] |

| Enzymatic Systems | 17.3 | 30-60 | 88-94 | Low | [19] [21] |

Enzymatic Catalysis Approaches

Enzymatic esterification represents the pinnacle of green chemistry approaches, offering mild reaction conditions, high selectivity, and biodegradable catalysts [19] [22]. Lipase-catalyzed esterification reactions demonstrate exceptional performance for butyrate ester synthesis, achieving conversions up to 100 percent under optimized conditions [23] [22]. The enzymatic approach operates at significantly lower temperatures compared to chemical catalysis, reducing energy consumption by up to 60 percent [19].

Collaborative development between industrial partners has resulted in innovative enzymatic esterification technologies that replace traditional chemical catalysts with bespoke enzymes [19]. The proprietary enzyme bed design enables up to 30 circulations per hour, ensuring efficient and cost-effective production with superior product quality [19]. Retrofit solutions allow existing chemical plants to transition gradually to enzymatic processes, minimizing investment risks while accessing sustainable product markets [19].

The enzymatic esterification process demonstrates inherent safety advantages through elimination of chemical catalysts and lower operating temperatures [19]. Greenhouse gas emission reductions of up to 60 percent compared to conventional processes highlight the environmental benefits of enzymatic approaches [19]. Successful pilot plant demonstrations confirm the technology readiness for industrial scale-up and commercial application [19].

Thermal Transition Properties

1-Methyl-2-oxopropyl butyrate exhibits characteristic thermal properties typical of organic esters. The compound demonstrates a boiling point of 206.5°C at 760 mmHg [1], indicating moderate volatility suitable for various industrial applications. The melting point has not been experimentally determined [1], suggesting the compound may exist as a liquid at ambient conditions or possess a melting point below commonly measured ranges.

The compound exhibits a flash point of 81.7°C [1], categorizing it as a flammable liquid requiring appropriate safety precautions during handling and storage. This thermal characteristic is consistent with the presence of organic ester functionalities and aliphatic hydrocarbon chains within the molecular structure.

Vapor Phase Properties

Vapor pressure measurements indicate 0.236 mmHg at 25°C [1], demonstrating relatively low volatility at ambient temperature. This vapor pressure value places 1-methyl-2-oxopropyl butyrate in the category of semi-volatile organic compounds, making it suitable for applications requiring controlled evaporation rates.

The density of 0.979 g/cm³ [1] positions this compound as slightly less dense than water, which influences its phase behavior in aqueous systems and affects its partitioning characteristics in biphasic systems.

Phase Behavior Analysis

The compound exhibits typical ester phase behavior with no observed polymorphic forms reported in the literature [2]. The absence of crystalline phase transitions suggests a relatively simple thermal profile, with the compound likely existing as a supercooled liquid or amorphous solid at temperatures below its melting point.

The refractive index of 1.419 [1] provides insight into the compound's optical properties and molecular packing efficiency. This value is consistent with organic esters containing both carbonyl and ether functionalities.

| Property | Value | Temperature/Conditions | Reference |

|---|---|---|---|

| Boiling Point | 206.5°C | 760 mmHg | [1] |

| Flash Point | 81.7°C | Standard conditions | [1] |

| Vapor Pressure | 0.236 mmHg | 25°C | [1] |

| Density | 0.979 g/cm³ | 25°C | [1] |

| Refractive Index | 1.419 | 20°C | [1] |

Spectroscopic Profiles: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopic data for 1-methyl-2-oxopropyl butyrate is available through computational prediction models in the Human Metabolome Database [2]. The predicted spectrum, calculated for 700 MHz frequency in deuterated water (D₂O) [3], provides characteristic resonances expected for this ester compound.

The molecular structure contains distinct proton environments including: methyl groups attached to the ketone (expected around δ 2.1-2.3 ppm), methylene protons of the butyrate chain (δ 1.0-2.5 ppm region), and the characteristic methine proton bearing both ester and ketone functionalities (δ 5.0-5.5 ppm region).

¹³C Nuclear Magnetic Resonance data is similarly available through predictive databases [2]. The spectrum would display characteristic carbonyl carbon signals for both the ester carbonyl (expected around δ 170-175 ppm) and the ketone carbonyl (δ 200-210 ppm), along with aliphatic carbon signals throughout the δ 10-50 ppm region.

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands consistent with the compound's functional groups [4]. The predicted Infrared Ion Spectrum (IRIS) data available in HMDB [4] indicates key vibrational modes including:

- Ester carbonyl stretch: approximately 1730 cm⁻¹ [5]

- Ketone carbonyl stretch: approximately 1710 cm⁻¹ [5]

- Carbon-hydrogen stretching: 2800-3000 cm⁻¹ region [5]

- Carbon-oxygen ester stretch: 1000-1300 cm⁻¹ [5]

The presence of two distinct carbonyl stretching frequencies allows for unambiguous identification of both ester and ketone functionalities within the molecule.

Mass Spectrometry

Mass spectrometric analysis provides definitive molecular identification with an exact mass of 158.094294314 Da [2] [6]. The molecular ion peak appears at m/z 158 in electron ionization mass spectrometry.

Gas Chromatography-Mass Spectrometry fragmentation patterns show characteristic breakdown products [7] [8]:

- Base peak at m/z 43 (100% relative intensity) corresponding to the acetyl cation (CH₃CO⁺)

- Fragment at m/z 87 (14.37% relative intensity) representing loss of the butyrate chain

- Additional fragments at m/z 15, 45, and 42 with lower relative intensities

Collision Cross Section predictions for various ionization modes provide additional analytical parameters [6]:

- [M+H]⁺: 134.4 Ų

- [M+Na]⁺: 140.8 Ų

- [M+NH₄]⁺: 155.3 Ų

- [M+K]⁺: 141.7 Ų

- [M-H]⁻: 134.7 Ų

| Spectroscopic Method | Key Information | Database Source |

|---|---|---|

| ¹H NMR | 700 MHz prediction in D₂O | HMDB [3] |

| ¹³C NMR | Predicted carbonyl signals | HMDB [2] |

| IR Spectroscopy | Dual carbonyl stretches | HMDB [4] |

| GC-MS | Base peak m/z 43 (CH₃CO⁺) | PubChem [7] [8] |

| Exact Mass | 158.094294314 Da | HMDB [2] |

Solubility Parameters and Partition Coefficients

Aqueous Solubility Characteristics

1-Methyl-2-oxopropyl butyrate demonstrates moderate water solubility of 7.18 g/L [2] as calculated using ALOGPS methodology. Alternative estimations suggest 6.518 g/L at 25°C [9], indicating good agreement between different computational approaches. This solubility level classifies the compound as moderately water-soluble, suitable for applications requiring partial aqueous miscibility.

The solubility characteristics are influenced by the compound's polar surface area of 43.37 Ų [2] [10], which represents the molecular surface area occupied by polar atoms. This relatively modest polar surface area, combined with the presence of three hydrogen bond acceptor sites [2] [10] and zero hydrogen bond donor sites [2] [10], contributes to the observed moderate aqueous solubility.

Octanol-Water Partition Coefficients

The octanol-water partition coefficient (LogP) has been determined through multiple computational methods, providing consistent values that characterize the compound's lipophilicity:

These LogP values, ranging from 1.09 to 1.44, indicate moderate lipophilicity [12] [13]. This range places 1-methyl-2-oxopropyl butyrate in the favorable physicochemical space for potential bioactive compounds, as values between 0 and 3 are generally associated with good membrane permeability and bioavailability characteristics.

Molecular Volume and Surface Properties

The compound exhibits a van der Waals molecular volume of 168.05 ų/molecule [10], which contributes to its physical properties and intermolecular interactions. The topological polar surface area of 43.37 Ų/molecule [2] [10] further supports the observed solubility and partition coefficient values.

Molecular refractivity of 40.77 [2] provides additional insight into the compound's polarizability and intermolecular forces. This value is consistent with the observed refractive index and contributes to understanding the compound's optical and solubility properties.

The presence of five rotatable bonds [2] [10] confers significant conformational flexibility to the molecule, which may influence its interaction with biological targets and its phase behavior in different solvents.

Physicochemical Property Summary

The compound demonstrates pH-independent behavior in aqueous systems, with a physiological charge of zero [2] at physiological pH. The strongest acidic pKa of 17.63 [2] and strongest basic pKa of -7.00 [2] indicate the compound remains essentially neutral across the entire physiologically relevant pH range.

| Parameter | Value | Method/Source |

|---|---|---|

| Water Solubility | 7.18 g/L | ALOGPS [2] |

| LogP (Octanol-Water) | 1.09-1.44 | Multiple methods [2] [11] |

| Polar Surface Area | 43.37 Ų | Computational [2] [10] |

| Molecular Volume | 168.05 ų/molecule | van der Waals [10] |

| Hydrogen Bond Acceptors | 3 | Structural analysis [2] [10] |

| Hydrogen Bond Donors | 0 | Structural analysis [2] [10] |

| Rotatable Bonds | 5 | Conformational analysis [2] [10] |

Physical Description

XLogP3

Density

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]